
4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one
描述
4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one, commonly known as BPIQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various diseases. BPIQ belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of BPIQ is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. BPIQ has also been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
BPIQ has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Moreover, it has been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. BPIQ has also been found to possess antimicrobial activity against various strains of bacteria and fungi.
实验室实验的优点和局限性
BPIQ has several advantages for lab experiments. It is a synthetic compound, which allows for easy modification of its structure to optimize its biological activity. Moreover, it has been extensively studied, and its biological activities are well-characterized. However, BPIQ also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, its synthesis method is complex and requires specialized equipment, which can limit its availability.
未来方向
BPIQ has several potential future directions for research. One direction is to investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and microbial infections. Another direction is to optimize its structure to enhance its biological activity and reduce its toxicity. Moreover, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Finally, its pharmacokinetics and pharmacodynamics need to be studied to determine its safety and efficacy in vivo.
科学研究应用
BPIQ has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and microbial infections. It has been found to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. BPIQ has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has been found to possess antimicrobial activity against various strains of bacteria and fungi.
属性
IUPAC Name |
4-(2-oxo-4-phenyl-1H-quinolin-3-yl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-20-14-28-19-13-7-6-12-18(19)25(20)22-21(15-8-2-1-3-9-15)16-10-4-5-11-17(16)24-23(22)27/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVXKWLOICQTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



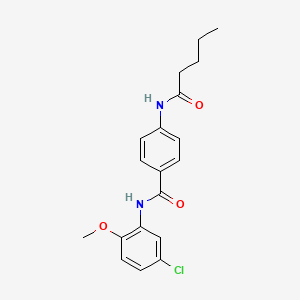
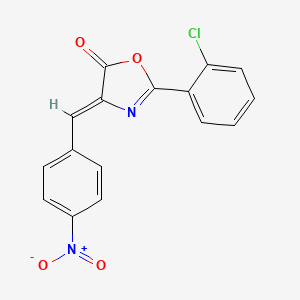
![4-bromo-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4844208.png)
![3-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4844217.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4844233.png)
![5-isopropyl-N'-(4-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4844238.png)
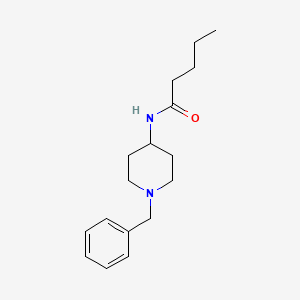
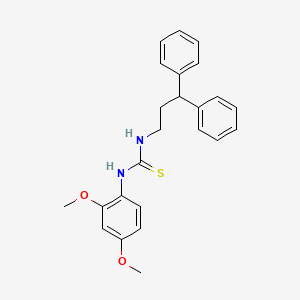

![3-[(4-isopropylphenoxy)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4844287.png)
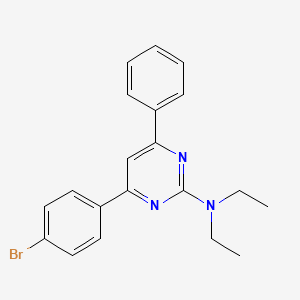
![2-methoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4844298.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4844300.png)